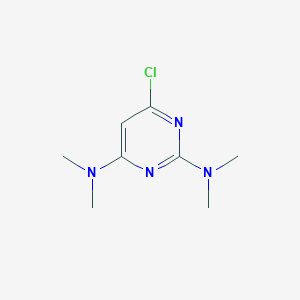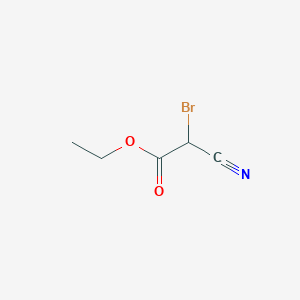![molecular formula C7H8N4 B072522 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-10-6](/img/structure/B72522.png)
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives involves several steps, including the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. This process yields the corresponding acid amides, which are starting materials for the synthesis of various derivatives possessing fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000). Another approach involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and the appropriate amine hydrochloride to prepare substituted derivatives (Jørgensen, Girgis, & Pedersen, 1985).
Molecular Structure Analysis
The molecular structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives showcases variations depending on the substituents and synthesis methods. Structural optimization and studies have led to the identification of derivatives with potent activity in various models, highlighting the importance of the core structure in biological activity (Li et al., 2018).
Chemical Reactions and Properties
Reactions involving 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine often lead to the formation of derivatives with diverse biological activities. These reactions include condensation, cyclization, and coupling reactions that modify the core structure to yield compounds with enhanced properties. For instance, derivatives have been synthesized that show potent inhibitory activity against Ser/Thr kinases, which are significant for their applications in biological and medicinal chemistry (Deau et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Pyrrolopyrimidines :
- An efficient synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, using acyl-protected aminoacetone and cyanoacetamide, avoiding the use of excess Raney nickel required in known methods (Kanamarlapudi et al., 2007).
- Phosphorus pentoxide was used in the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen et al., 1985).
Fungicidal Properties and Derivative Synthesis :
- Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are derivatives of pyrrolo[2,3-d]pyrimidine, were synthesized and found to possess fungicidal properties (Tumkevicius et al., 2013).
Antifolate Inhibitors in Medicinal Chemistry :
- 2-Amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential antifolate inhibitors of thymidylate synthase, which is related to antitumor agents (Gangjee et al., 1999).
Biological Activity and Antiviral Applications :
- Certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines demonstrated antiproliferative and antiviral activities, showing promise for therapeutic applications (Pudlo et al., 1990).
Docking Studies and Synthesis Methods :
- N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized, and docking studies were carried out, indicating its potential in drug design (Bommeraa et al., 2019).
Zukünftige Richtungen
The future directions for the research and development of “5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their potential applications in various fields . For instance, one study suggested that these compounds may be employed in the development of future antidiabetic drugs .
Eigenschaften
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNAJJTKKUMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418300 | |
| Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
1501-10-6 | |
| Record name | 1501-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















